molecular formula C15H14O4 B180410 Catalpalactone CAS No. 1585-68-8

Catalpalactone

Cat. No.: B180410
CAS No.: 1585-68-8
M. Wt: 258.27 g/mol
InChI Key: GFYSRANGENPXDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Catalpalactone, a dilactone isolated from the heartwood of the ornamental tree Catalpa ovata , primarily targets various types of cells and organisms. It exhibits antimicrobial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Micrococcus luteus . It also shows cytotoxic activities and insecticidal activities .

Mode of Action

This compound interacts with its targets through its α,β-unsaturated six-membered lactone ring . This structure is essential for its antimicrobial, cytotoxic, and insecticidal activities . In the context of anti-inflammatory effects, this compound inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of nitric oxide (NO), a short-lived free radical synthesized by NO synthase (NOS) . It also suppresses the expression of inducible NO synthase (iNOS), which is expressed in response to LPS or pro-inflammatory cytokines . Furthermore, this compound prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB), both of which are involved in the inflammatory response .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in Wistar rats . The study suggests that this compound has superior pharmacokinetics, such as a longer half-life (T1/2) and mean residence time (MRT), lower clearance (CL), and better absorption in vivo . These properties make this compound a promising candidate for further drug development and structure optimization .

Result of Action

This compound exhibits various effects at the molecular and cellular levels. It significantly inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) expression in LPS-induced RAW264.7 cells . It also reduces the levels of cytokines such as interleukin-6 and tumor necrosis factor-α . Moreover, this compound exerts cytoprotective effects against H2O2-induced oxidative damage in HepG2 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the methylene at the δ position of the α, β-unsaturated six-membered lactone ring, when replaced by bismethyl, causes a decrease or even loss of antifungal activities . This suggests that the chemical environment of this compound can significantly affect its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Catalpalactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit nitric oxide (NO) production and inducible NO synthase (iNOS) expression in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In LPS-induced RAW264.7 cells, this compound significantly inhibited nitric oxide (NO) production and inducible NO synthase (iNOS) expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit LPS-induced NO production and iNOS expression in RAW264.7 cells, and also inhibits IRF3, NF-κB, and IFN-β/STAT-1 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catalpalactone can be synthesized through several synthetic routes. One common method involves the use of α,β-unsaturated six-member lactone rings, which are essential for its antimicrobial, cytotoxic, and insecticidal activities . The synthesis typically involves the use of reagents such as 1H NMR, 13C NMR, and HRMS to identify the structures of the synthesized compounds .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Catalpalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the α,β-unsaturated six-member lactone ring, which is a key structural feature .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric oxide, lipopolysaccharide, and hydrogen peroxide . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed: The major products formed from the reactions of this compound include antimicrobial, cytotoxic, and insecticidal compounds . These products have been evaluated for their biological activities and have shown promising results in various studies .

Comparison with Similar Compounds

Catalpalactone is unique due to its α,β-unsaturated six-member lactone ring, which is essential for its biological activities . Similar compounds include other dilactones and lactone-containing compounds that exhibit antimicrobial, cytotoxic, and insecticidal properties. Some of these similar compounds include:

This compound stands out due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSRANGENPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928201
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-68-8, 133591-03-4
Record name Catalpalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalpalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATALPALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Catalpalactone and where is it found?

A1: this compound is a natural product first isolated from the wood of Catalpa ovata G.DON and C. bignonioides WALT. [] It is a unique phthalide derivative. []

Q2: What are the known biological activities of this compound?

A2: this compound has shown promising anti-inflammatory effects. In LPS-induced RAW264.7 cells (a model for inflammation), it significantly reduced nitric oxide (NO) production and suppressed the expression of iNOS (inducible NO synthase), a key enzyme involved in NO synthesis. [] Furthermore, it lowered the levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in the same cellular model. [] Studies have also demonstrated this compound's inhibitory activity against TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, suggesting antitumor-promoting potential. []

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research suggests that this compound's anti-inflammatory action stems from its ability to inhibit several key signaling pathways. It suppresses the activation of Nuclear Factor-κB (NF-κB) and Interferon Regulatory Factor 3 (IRF3), both crucial transcription factors involved in inflammatory responses. [] It also hinders the production of Interferon-β (IFN-β) and the expression of Signal Transducer and Activator of Transcription 1 (STAT-1) protein, further dampening the inflammatory cascade. []

Q4: What is the chemical structure of this compound?

A4: this compound is characterized by a unique phthalide framework fused with a butyrolactone ring. While its planar structure is well-established, the absolute configuration remains to be definitively elucidated. []

Q5: What are the key structural features of this compound important for its activity?

A5: While specific structure-activity relationship (SAR) studies are limited for this compound, its unique fused ring system, incorporating both a phthalide and a butyrolactone moiety, is likely crucial for its biological activity. Further investigations are needed to pinpoint the specific structural elements responsible for its interactions with biological targets and subsequent effects.

Q6: Have there been any attempts to synthesize this compound?

A6: Yes, several synthetic routes to this compound have been reported. One approach utilized a Wittig reaction followed by lactonization and selenolactonization steps. [] Other synthetic strategies have also been explored, aiming to improve the yield and efficiency of this compound synthesis. [, ]

Q7: What are the challenges in researching this compound further?

A7: Despite its promising bioactivities, research on this compound faces several challenges. These include:

    Q8: Are there any known naphthoquinones found in the same plant species as this compound?

    A9: Yes, various naphthoquinones have been isolated from Catalpa ovata, including α-lapachone, α-dihydrocaryopterone (9-hydroxy-α-lapachone), 9-methoxy-α-lapachone, 4-hydroxy-α-lapachone, 4,9-dihydroxy-α-lapachone, and 4-oxo-α-lapachone. [] Some of these compounds also exhibit biological activities, such as inhibitory effects on nitric oxide production. []

    Q9: What is the significance of the co-occurrence of this compound and naphthoquinones in Catalpa ovata?

    A10: The presence of both this compound and various naphthoquinones in Catalpa ovata suggests a potential biosynthetic link between these compounds. Further research into the biosynthetic pathways of these compounds within the plant could provide insights into their production and potential interrelationships. It may also uncover new bioactive molecules with potential therapeutic value. For instance, understanding the biosynthetic origin of the 2-carboxy-4-hydroxy-α-tetralone intermediate could shed light on the formation of both catalpalactones and 4,9-dihydroxy-α-lapachones. []

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